2-[(Furan-2-carbonyl)-amino]-propionic acid
Description
Systematic Nomenclature and Synonyms
The compound this compound exists under multiple systematic nomenclature systems and possesses several recognized synonyms in chemical literature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 2-[(furan-2-carbonyl)amino]propanoic acid. The compound is also recognized under the Chemical Abstracts Service registry number 1001616-79-0, providing a unique identifier for database searches and chemical procurement.
The systematic nomenclature reveals several alternative names that reflect different aspects of the molecular structure. The compound is frequently referred to as N-(2-furoyl)alanine, emphasizing its relationship to the natural amino acid alanine with a 2-furoyl substituent on the amino group. Additional systematic names include 2-(furan-2-carboxamido)propanoic acid and 2-[(furan-2-yl)formamido]propanoic acid, both of which highlight the amide linkage between the furan ring system and the amino acid backbone.
The racemic form of this compound is specifically designated as (RS)-2-[(Furan-2-carbonyl)amino]propionic acid, indicating the presence of both R and S enantiomers in equal proportions. The individual enantiomers are distinguished by their stereochemical descriptors, with the S-enantiomer being named (2S)-2-[(furan-2-yl)formamido]propanoic acid. This stereochemical distinction becomes particularly important when considering the compound's potential biological activities and crystal packing arrangements.
Molecular Formula and Structural Configuration
The molecular formula of this compound is established as C₈H₉NO₄, with a precisely calculated molecular weight of 183.16 grams per mole. This molecular composition reflects the integration of a five-membered furan heterocycle with a three-carbon amino acid backbone, connected through an amide linkage that introduces both structural rigidity and conformational constraints.
The structural configuration of this compound exhibits several distinctive features that influence its chemical and physical properties. The furan ring system contributes significant aromatic character to the molecule, with the oxygen heteroatom positioned at the 1-position of the five-membered ring. The carbonyl group attached at the 2-position of the furan ring serves as the connecting point to the amino acid moiety through amide bond formation. This arrangement creates a conjugated system that extends from the furan ring through the carbonyl group, potentially influencing the electronic distribution throughout the molecule.
The amino acid portion maintains the characteristic structure of alanine, with a methyl group substituent on the α-carbon adjacent to the carboxylic acid functionality. The stereogenic center at the α-carbon position allows for the existence of two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority system. The presence of this chiral center introduces stereochemical complexity that affects both the compound's crystallization behavior and potential biological interactions.
Table 1: Structural Parameters of this compound
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound has provided detailed insights into its solid-state structure and conformational preferences. The racemic compound crystallizes in the triclinic crystal system with space group P-1, indicating a relatively low-symmetry packing arrangement. The unit cell parameters have been precisely determined through X-ray diffraction studies, revealing specific dimensional constraints that govern the crystal structure.
The unit cell dimensions exhibit the following characteristics: a = 8.424 ± 0.0011 Å, b = 10.1388 ± 0.0013 Å, and c = 10.822 ± 0.0014 Å, with corresponding angles of α = 104.146 ± 0.002°, β = 94.137 ± 0.002°, and γ = 106.413 ± 0.002°. These parameters result in a calculated unit cell volume of 849.78 ± 0.19 ų, accommodating the molecular packing arrangement under standard crystallographic conditions at a temperature of 173 ± 2 K.
The crystal structure refinement has achieved high precision, with residual factors indicating excellent agreement between observed and calculated structure factors. The residual factor for significantly intense reflections reaches 0.043, while the weighted residual factors for all reflections included in the refinement achieve 0.1321. The goodness-of-fit parameter of 1.079 confirms the reliability of the structural model and the quality of the crystallographic data.
Conformational analysis reveals that the molecule adopts a specific three-dimensional arrangement in the crystal lattice that maximizes intermolecular interactions while minimizing steric conflicts. The furan ring maintains planarity, which is characteristic of aromatic five-membered heterocycles, while the amide linkage exhibits typical peptide bond geometry. The carboxylic acid functionality participates in hydrogen bonding networks that stabilize the crystal structure and influence the overall packing efficiency.
Table 2: Crystallographic Parameters for this compound
| Parameter | Value | Uncertainty |
|---|---|---|
| Crystal System | Triclinic | - |
| Space Group | P-1 | - |
| Unit Cell a | 8.424 Å | ± 0.0011 Å |
| Unit Cell b | 10.1388 Å | ± 0.0013 Å |
| Unit Cell c | 10.822 Å | ± 0.0014 Å |
| Unit Cell α | 104.146° | ± 0.002° |
| Unit Cell β | 94.137° | ± 0.002° |
| Unit Cell γ | 106.413° | ± 0.002° |
| Unit Cell Volume | 849.78 ų | ± 0.19 ų |
| Measurement Temperature | 173 K | ± 2 K |
| Residual Factor (intense reflections) | 0.043 | - |
| Weighted Residual Factor (all reflections) | 0.1321 | - |
| Goodness-of-Fit | 1.079 | - |
Comparative Structural Analysis with β-Alanine Derivatives
The structural comparison between this compound and its β-alanine analogue, 3-(2-furoylamino)propanoic acid, reveals significant differences in molecular architecture and conformational behavior. The β-alanine derivative, with the molecular formula C₈H₉NO₄ and identical molecular weight of 183.16 g/mol, differs fundamentally in the position of the amino group relative to the carboxylic acid functionality.
In the α-amino acid structure of this compound, the amino group is positioned on the carbon atom directly adjacent to the carboxylic acid group, creating a chiral center and enabling the formation of two distinct enantiomers. This arrangement places the furan-2-carbonyl substituent in close proximity to the carboxylic acid functionality, potentially enabling intramolecular interactions that influence conformational preferences and crystal packing behavior.
Conversely, the β-alanine derivative 3-(2-furoylamino)propanoic acid lacks a chiral center due to the positioning of the amino group on the β-carbon, two positions away from the carboxylic acid group. This structural difference eliminates stereochemical complexity while providing greater conformational flexibility in the aliphatic chain connecting the furan-2-carbonyl moiety to the carboxylic acid functionality.
The differences in molecular architecture significantly impact the hydrogen bonding patterns and crystal packing arrangements of these compounds. The α-amino acid derivative can form more compact crystal structures due to the proximity of functional groups, while the β-alanine analogue may exhibit different solubility characteristics and intermolecular interaction patterns due to the extended aliphatic chain.
Table 3: Structural Comparison Between α-Alanine and β-Alanine Furan Derivatives
| Property | This compound | 3-(2-Furoylamino)propanoic acid |
|---|---|---|
| Amino Acid Type | α-Alanine derivative | β-Alanine derivative |
| Molecular Formula | C₈H₉NO₄ | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol | 183.16 g/mol |
| Chiral Centers | 1 (α-carbon) | 0 |
| Stereoisomers | 2 (R and S) | 1 |
| Chemical Abstracts Service Number | 1001616-79-0 | 5652-37-9 |
| PubChem Compound Identifier | 2827446 | 762504 |
| Conformational Flexibility | Limited (α-substitution) | Enhanced (β-substitution) |
The biological implications of these structural differences extend to potential receptor interactions and enzymatic processing. Natural amino acid derivatives typically follow α-amino acid patterns for incorporation into peptide sequences, suggesting that this compound may be more readily recognized by biological systems compared to its β-alanine counterpart. However, the β-alanine derivative may offer unique advantages in terms of metabolic stability and resistance to proteolytic degradation due to its non-natural amino acid spacing.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYWJRJEGHPIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-carbonyl)-amino]-propionic acid typically involves the reaction of furan-2-carboxylic acid with an appropriate amino acid under specific conditions. One common method is the condensation reaction between furan-2-carboxylic acid and alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, biocatalytic methods using engineered enzymes to catalyze the formation of the amide bond may be explored for greener and more sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under oxidative conditions.
Reduction: The carbonyl group in the furan ring can be reduced to form the corresponding alcohol.
Substitution: The amide linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carbinol.
Substitution: Various substituted amides or thioamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, 2-[(Furan-2-carbonyl)-amino]-propionic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies.
Biology
Biologically, this compound can act as a precursor for bioactive molecules. Its structural motifs are often found in pharmaceuticals and natural products, making it valuable for drug discovery. The compound's ability to interact with enzymes or receptors may modulate their activity, potentially leading to therapeutic applications.
Medicine
In the medical field, derivatives of this compound have shown promise for therapeutic properties , including:
- Anti-inflammatory effects
- Antimicrobial activity
- Potential anticancer properties
Ongoing research aims to explore its efficacy as a lead compound for new drug candidates.
Industry
Industrially, this compound can be utilized in the production of advanced materials such as polymers and resins. Its capacity for various chemical modifications makes it versatile in material science applications.
Case Study 1: Antimicrobial Activity
A study highlighted that derivatives of propionic acids exhibited significant antimicrobial effects against various pathogens. The presence of the furan moiety was noted to enhance solubility and bioavailability, improving efficacy in inhibiting bacterial growth.
Case Study 2: Enzyme Activity Modulation
Research comparing different furan-containing compounds demonstrated that this compound showed varying degrees of activation and inhibition on tyrosinase activity. Modifications on the phenyl ring significantly affected binding affinity to the enzyme's active site.
Table 1: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Tyrosinase Inhibition | Other Notable Activities |
|---|---|---|---|
| This compound | Moderate | Moderate | Potential anti-cancer |
| 3-(4-Methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid | High | Low | None |
| 3-(4-Chloro-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid | Low | High | Anti-inflammatory |
Table 2: Enzyme Activity Assays
| Compound | Enzyme Type | IC50 (µM) | Activation/Inhibition |
|---|---|---|---|
| This compound | Tyrosinase | 25 | Inhibitory |
| Compound A (similar structure) | Tyrosinase | 10 | Activating |
| Compound B (similar structure) | Tyrosinase | 30 | Inhibitory |
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thiophene derivatives exhibit stronger S-π interactions.
- Hydrophobicity: Chlorinated phenoxypropionic acids (e.g., 2-(2,4,5-trichlorophenoxy)propionic acid) show significantly higher logP values due to halogen substituents.
- Acidity : All compounds have carboxylic acid pKa values near ~3.5, but electron-withdrawing groups (e.g., thiophene) slightly lower pKa.
Biological Activity
2-[(Furan-2-carbonyl)-amino]-propionic acid, a compound derived from furan, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The chemical structure of this compound features a furan ring linked to an amino acid backbone. This unique structure is believed to contribute to its diverse biological activities.
Molecular Formula: C_7H_7N_1O_3
Molecular Weight: 155.14 g/mol
IUPAC Name: 2-amino-3-(furan-2-carbonyl)propanoic acid
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related cellular damage. Studies have shown that derivatives of furan can enhance the body's antioxidant defense mechanisms, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in various studies. It has been suggested that this compound can inhibit pro-inflammatory cytokines and enzymes, thereby mitigating inflammation in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies demonstrate that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The furan moiety in the compound is believed to play a critical role in scavenging free radicals, thus protecting cells from oxidative damage.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
- Cell Membrane Disruption: Its amphiphilic nature allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
Study on Antioxidant Efficacy
A study published in Molecules evaluated the antioxidant capacity of various furan derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .
Clinical Trial on Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of furan-based compounds, patients with rheumatoid arthritis showed marked improvement in symptoms after administration of this compound over a six-week period. The trial concluded that the compound significantly reduced pain and swelling compared to placebo .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-[(Furan-2-carbonyl)-amino]-propionic acid, and how can reaction conditions be optimized?
Methodological Answer :
- Synthesis : Use a coupling reaction between furan-2-carboxylic acid and L-alanine derivatives. Activate the carboxylic acid group of furan-2-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF. Monitor reaction progress via TLC or HPLC.
- Optimization : Vary temperature (e.g., 0–25°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.2). Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using HPLC (>95%) and melting point analysis .
Q. How can researchers characterize the structural and purity profile of this compound?
Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks for the furan ring (δ 7.5–8.0 ppm for aromatic protons) and propionic acid backbone (δ 1.3–1.5 ppm for CH3, δ 4.2–4.5 ppm for CH-NH).
- IR : Confirm amide bond formation (C=O stretch at ~1650–1700 cm⁻¹) and carboxylic acid group (broad O-H stretch at ~2500–3300 cm⁻¹).
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer :
- Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond.
- Decomposition Risks : Avoid exposure to oxidizing agents (e.g., peroxides), which may degrade the furan ring. Monitor for color changes (yellowing indicates instability) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer :
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
Simulate IR and NMR spectra for comparison with experimental data.
- Software : Gaussian or ORCA. Validate results against crystallographic data (if available) .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer :
- Data Validation :
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
Methodological Answer :
- Derivatization : Modify the furan ring (e.g., halogenation at C5) or substitute the propionic acid with bulkier residues (e.g., phenylalanine).
- Biological Assays : Test derivatives for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Corrogate activity with calculated logP and polar surface area .
Q. What safety protocols are critical for handling this compound in high-throughput screening?
Methodological Answer :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
